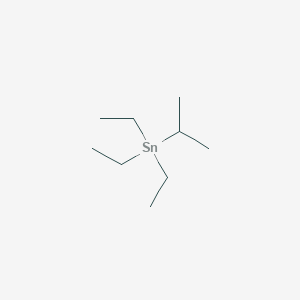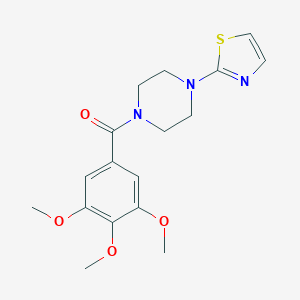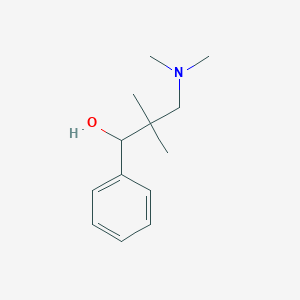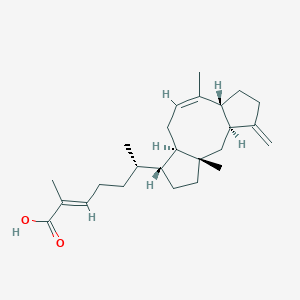
Ceroplasteric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceroplasteric acid is a naturally occurring compound found in the resin of certain trees. It has gained attention in recent years due to its potential use in scientific research.
Mécanisme D'action
Ceroplasteric acid exerts its effects through various mechanisms. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It also activates certain signaling pathways that lead to cell death in cancer cells.
Effets Biochimiques Et Physiologiques
Ceroplasteric acid has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and have anti-bacterial properties. It has also been found to have antioxidant effects and to reduce the accumulation of beta-amyloid, a protein associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ceroplasteric acid is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its availability is limited due to the difficulty in obtaining it from natural sources. Additionally, its effects may vary depending on the source and purity of the compound.
Orientations Futures
Future research on ceroplasteric acid could focus on its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It could also be studied for its potential use in the development of anti-inflammatory and anti-tumor drugs. Further investigation into its mechanism of action and effects on different cell types could also provide valuable insights. Finally, efforts could be made to develop more efficient synthesis methods to increase its availability for research purposes.
Conclusion:
Ceroplasteric acid is a promising natural compound that has potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a valuable compound for further investigation. While its availability may be limited, efforts could be made to develop more efficient synthesis methods to increase its availability for research purposes. Future research could focus on its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders, as well as its mechanism of action and effects on different cell types.
Méthodes De Synthèse
Ceroplasteric acid can be extracted from the resin of trees such as Boswellia carterii and Boswellia sacra. The resin is collected and subjected to steam distillation to isolate the essential oil. The essential oil is then fractionated to obtain ceroplasteric acid.
Applications De Recherche Scientifique
Ceroplasteric acid has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have potential use in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
18681-22-6 |
|---|---|
Nom du produit |
Ceroplasteric acid |
Formule moléculaire |
C25H38O2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C25H38O2/c1-16(7-6-8-19(4)24(26)27)21-13-14-25(5)15-22-18(3)9-11-20(22)17(2)10-12-23(21)25/h8,10,16,20-23H,3,6-7,9,11-15H2,1-2,4-5H3,(H,26,27)/b17-10-,19-8+/t16-,20-,21+,22+,23+,25-/m0/s1 |
Clé InChI |
DIQGDBNYBUYWHQ-UCRCEIQLSA-N |
SMILES isomérique |
C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/C(=O)O |
SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
SMILES canonique |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



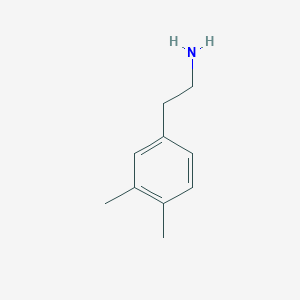
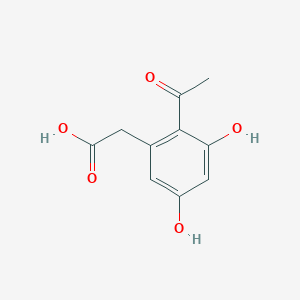
![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
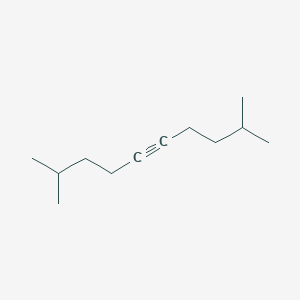
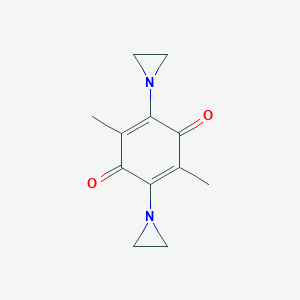
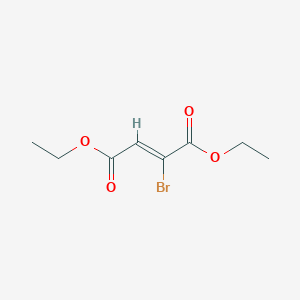
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
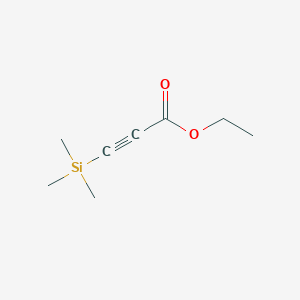
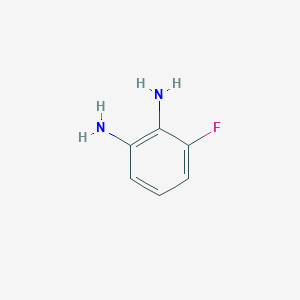
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
